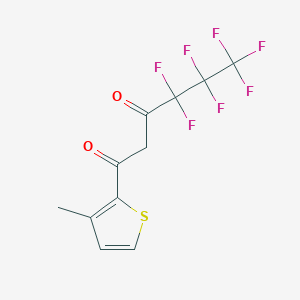
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound. It is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the presence of multiple fluorine atoms. This compound is often used in various scientific research fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 3-methylthiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing effects, making the compound a strong ligand. This property is utilized in various catalytic and coordination chemistry applications. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
575-93-9 |
|---|---|
Molekularformel |
C11H7F7O2S |
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H7F7O2S/c1-5-2-3-21-8(5)6(19)4-7(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |
InChI-Schlüssel |
JVPMZBDOUZPNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

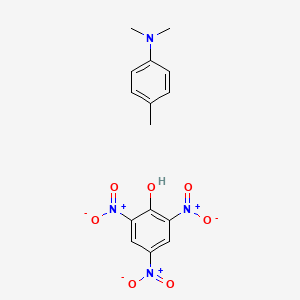
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
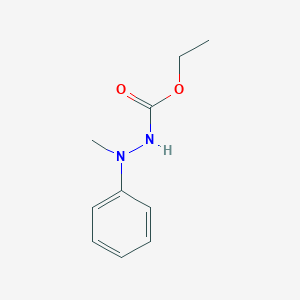
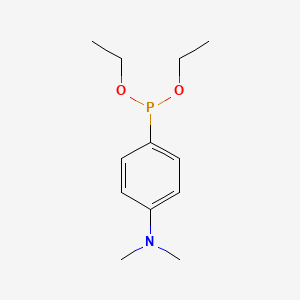
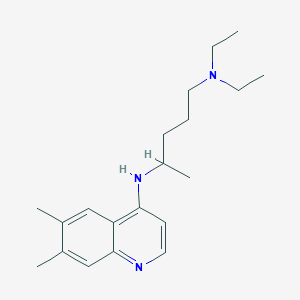
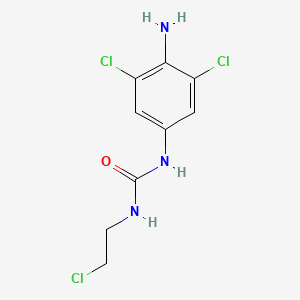
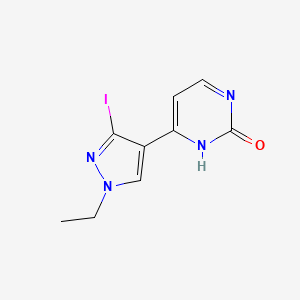

![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
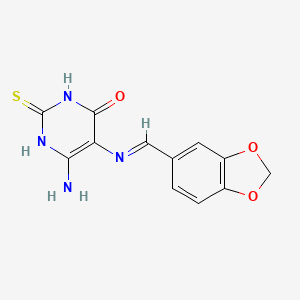
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
